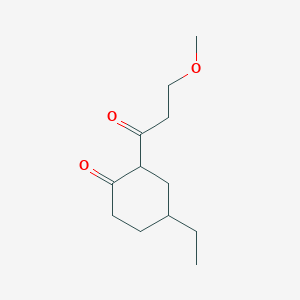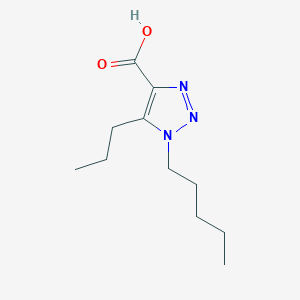
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized using “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles. This method utilizes a flow reactor and a heterogeneous copper catalyst to achieve high yields and functional group tolerance .
化学反応の分析
Types of Reactions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new substituents to the triazole ring, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological and chemical properties .
科学的研究の応用
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors
作用機序
The mechanism of action of 1-pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
類似化合物との比較
1,2,3-Triazole: A basic triazole structure with diverse applications.
1,2,4-Triazole: Another triazole isomer with unique properties and applications.
1,5-Disubstituted 1,2,3-Triazoles: Compounds with similar substitution patterns but different biological activities
Uniqueness: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazoles .
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
1-pentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-8-14-9(7-4-2)10(11(15)16)12-13-14/h3-8H2,1-2H3,(H,15,16) |
InChIキー |
YTLMPIIBXNQPLL-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


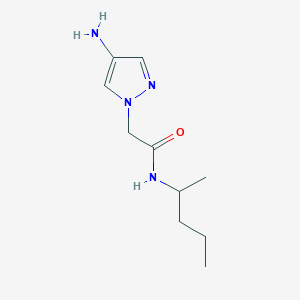
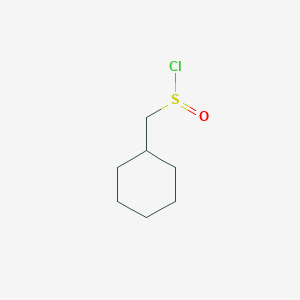
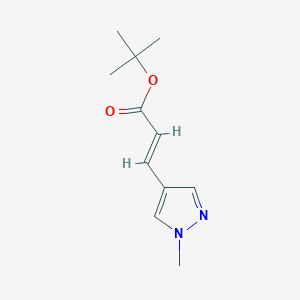



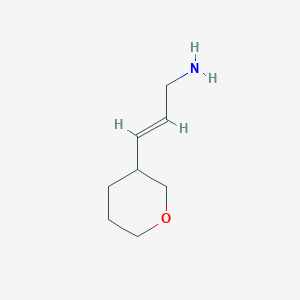


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)



